5-Bromo Substitution Confers Superior Cytotoxic Potency in 2-Indolinone Series
In a series of 3-substituted 2-indolinone derivatives evaluated for cytotoxic activity against HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, the compound bearing a 5-bromo substituent was identified as the most potent derivative, with IC50 < 10 µM (MTT assay, 48 h exposure) [1]. Other halogen- and non-halogen-substituted derivatives in the same series exhibited IC50 values > 10 µM. Independent SAR studies on 3-hydroxy-indolin-2-one analogs further demonstrated that halogenation (bromo or chloro) at the 5-position of the oxindole ring remarkably enhances potency against HIV-1 reverse transcriptase [2]. These convergent findings establish a class-level advantage for the 5-bromo substituent, although direct data specifically for 5-bromo-3,3,7-trimethylindolin-2-one are not yet published.
| Evidence Dimension | Cytotoxic potency (IC50) against HT-29 and MCF-7 cell lines |
|---|---|
| Target Compound Data | 5-bromo-substituted 2-indolinone derivative: IC50 < 10 µM (most potent in series) |
| Comparator Or Baseline | Other halogen- and non-halogen-substituted 2-indolinone derivatives in the same series: IC50 values > 10 µM |
| Quantified Difference | The 5-bromo derivative was the most potent among all synthesized compounds; exact fold difference not specified, but all other derivatives had IC50 > 10 µM |
| Conditions | MTT assay, HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, 48 hour exposure |
Why This Matters
The demonstrated potency advantage of 5-bromo substitution in 2-indolinone congeners supports prioritisation of 5-bromo-3,3,7-trimethylindolin-2-one for anticancer screening libraries, where the unique 3,3,7-trimethyl pattern may further modulate selectivity and pharmacokinetics.
- [1] Morigi R, Catanzaro E, Locatelli A, et al. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iran J Pharm Res. 2012;11(4):1140. doi:10.22037/IJPR.2012.1140. View Source
- [2] Chander S, Tang CR, Al-Maqtari HM, et al. Hit optimization studies of 3-hydroxy-indolin-2-one analogs as potential anti-HIV-1 agents. Bioorg Chem. 2018;79:212-222. doi:10.1016/j.bioorg.2018.04.027. View Source
